Product packaging for Canagliflozin 2-Glucuronide(Cat. No.:)

Canagliflozin 2-Glucuronide

Cat. No.: B13856323
M. Wt: 620.6 g/mol
InChI Key: TZIBMGFJORCASO-UDMAREEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canagliflozin 2-Glucuronide is a primary, pharmacologically inactive O-glucuronide metabolite of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor medication . The formation of this metabolite is the major metabolic elimination pathway for Canagliflozin in humans, primarily mediated by the UDP-glucuronosyltransferase enzymes UGT1A9 and UGT2B4 . This compound serves as a critical reference standard in pharmaceutical research and development. Its main applications include use in analytical method development (AMD), method validation, and Quality Control (QC) for applications such as Abbreviated New Drug Applications (ANDA) and commercial production . By providing a well-characterized metabolite, it enables researchers to study drug metabolism, perform pharmacokinetic analyses, and ensure the consistency and safety of drug formulations. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33FO11S B13856323 Canagliflozin 2-Glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H33FO11S

Molecular Weight

620.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,5S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-27(23(35)21(33)19(12-32)40-26)41-30-25(37)22(34)24(36)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23?,24+,25-,26+,27?,28+,30-/m1/s1

InChI Key

TZIBMGFJORCASO-UDMAREEUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Origin of Product

United States

Enzymatic Formation and Biotransformation of Canagliflozin Glucuronides

Elucidation of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Involved in Canagliflozin (B192856) Glucuronidation

In vitro studies utilizing recombinant human UGT isoforms have been instrumental in identifying the specific enzymes responsible for the glucuronidation of canagliflozin. nih.govnih.gov These investigations have pinpointed UGT1A9 and UGT2B4 as the primary catalysts in the formation of the two main glucuronide metabolites. jnjmedicalconnect.comnih.govdrugbank.comdrugbank.comtga.gov.aueuropa.eufda.govnih.govnih.govuliege.besryahwapublications.comsryahwapublications.commedcentral.com While other UGT isoforms were examined, their contribution to canagliflozin metabolism was found to be minimal. nih.gov

Role of UGT1A9 in the Formation of Canagliflozin O-Glucuronide (M7)

The formation of the M7 metabolite is predominantly mediated by the UGT1A9 isoform. jnjmedicalconnect.comnih.govtga.gov.aueuropa.euresearchgate.netnih.govnih.govuliege.besryahwapublications.comsryahwapublications.commedcentral.comfda.govjnjmedicalconnect.com In vitro experiments with recombinant UGT1A9 demonstrated a significant conversion of canagliflozin to M7. nih.gov Studies have shown that after a two-hour incubation period, approximately 25% of the canagliflozin was converted to M7 by UGT1A9. nih.gov While minor contributions from other isoforms like UGT1A3, UGT1A6, UGT1A7, and UGT1A8 were observed, their role in M7 formation is considered insignificant. nih.gov The systemic exposure to M7 is comparable to that of the parent compound, canagliflozin. vulcanchem.com

Role of UGT2B4 in the Formation of Canagliflozin 2-Glucuronide (M5)

The M5 metabolite, also known as this compound, is primarily formed through the action of the UGT2B4 isoform. jnjmedicalconnect.comnih.govtga.gov.aueuropa.euresearchgate.netnih.govnih.govuliege.besryahwapublications.comsryahwapublications.commedcentral.comfda.govjnjmedicalconnect.comnih.gov In vitro studies have confirmed that UGT2B4 is the key enzyme responsible for this specific glucuronidation reaction. researchgate.netnih.govnih.gov The formation of M5 is considered a minor pathway compared to M7, with a smaller amount of M5 being produced. nih.gov The systemic exposure to M5 is approximately half that of canagliflozin. vulcanchem.com

Tissue-Specific Glucuronidation of Canagliflozin and its Metabolites In Vitro

The metabolic conversion of canagliflozin via glucuronidation occurs in various tissues, with the liver and kidneys being the primary sites. nih.govuliege.be In vitro studies using tissue microsomes have provided insights into the tissue-specific pathways of canagliflozin metabolism. nih.govuliege.be

Hepatic Microsomal Glucuronidation Pathways

The liver is a major site for the metabolism of canagliflozin. nih.govtga.gov.au In vitro incubations with human liver microsomes have demonstrated the formation of both M7 and M5 metabolites. nih.gov This indicates that both UGT1A9 and UGT2B4 enzymes are active in the liver, contributing to the glucuronidation of canagliflozin. nih.govtga.gov.au

Renal Microsomal Glucuronidation Pathways

The kidneys also play a role in the metabolism of canagliflozin. nih.govuliege.be Studies with human kidney microsomes have shown the formation of the M7 metabolite, indicating the presence and activity of the UGT1A9 enzyme in this organ. nih.gov However, the formation of the M5 metabolite was not observed in kidney microsomes, suggesting that UGT2B4 activity is negligible in the renal glucuronidation of canagliflozin. nih.gov

Intestinal Microsomal Glucuronidation Pathways

In vitro studies using human intestinal microsomes have indicated that the role of intestinal UGTs in the metabolism of canagliflozin is negligible. fda.gov No metabolism of canagliflozin was observed in these in vitro settings. fda.gov This suggests that the primary sites for the glucuronidation of canagliflozin are the liver and kidneys. nih.govuliege.be

Species Differences in Canagliflozin Glucuronide Formation and Metabolic Profile

The biotransformation of canagliflozin exhibits significant variations across different species, a critical consideration in preclinical research and drug development. While the parent drug, canagliflozin, is the main component in the systemic circulation of all species studied, the primary metabolic pathways and the resulting metabolite profiles differ substantially between humans and common animal models such as mice, rats, and dogs. nih.gov

In humans, the metabolic clearance of canagliflozin is dominated by direct O-glucuronidation. nih.gov This process involves the attachment of glucuronic acid to the canagliflozin molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, UGT1A9 and UGT2B4 are the primary enzymes responsible for this transformation, leading to the formation of two major, pharmacologically inactive metabolites: M7 and M5. frontiersin.orgresearchgate.net M7 is formed through the action of UGT1A9, while UGT2B4 is responsible for the creation of M5. plos.org this compound is one of these key glucuronidated forms. vulcanchem.com In human plasma, these two O-glucuronide conjugates, M5 and M7, are considered major metabolites, accounting for approximately 19% and 14% of the total drug-related exposure, respectively. nih.gov

Conversely, in animal species such as mice, rats, and dogs, the primary metabolic pathway for canagliflozin is oxidation, with glucuronidation playing a less prominent role in systemic clearance. nih.gov Consequently, the plasma concentrations of the glucuronide metabolites M5 and M7 are lower in these animals compared to humans. nih.gov However, studies involving biliary metabolite profiling in rodents have revealed that the livers of mice and rats are significantly exposed to M5 and M7, indicating that while systemic levels are low, hepatic glucuronidation still occurs. nih.gov

The route of excretion of canagliflozin and its metabolites also highlights species-specific differences. In animal models, fecal excretion is the predominant route for the elimination of drug-related compounds. nih.gov In contrast, urinary excretion plays a more significant role in humans, with about 33% of an administered dose of radiolabeled canagliflozin being excreted in the urine, primarily as O-glucuronide metabolites. nih.gov

These variations in metabolic pathways and excretion routes underscore the importance of understanding species differences when extrapolating preclinical safety and efficacy data to humans.

Detailed Research Findings

A pivotal study investigating the metabolism of [14C]canagliflozin provided comprehensive data on the distribution of metabolites across species. The findings from this research are summarized in the tables below, offering a comparative view of the metabolic landscape of canagliflozin in mice, rats, dogs, and humans.

Table 1: Relative Distribution of Canagliflozin and its Metabolites in Pooled Plasma

Metabolite/CompoundMouse (%)Rat (%)Dog (%)Human (%)
Canagliflozin 94999762
M5 (O-glucuronide) Not DetectedNot DetectedNot Detected19
M7 (O-glucuronide) 3Not DetectedNot Detected14
M9 (Oxidative) 3Not DetectedNot Detected3
Data sourced from a study on the metabolism and excretion of canagliflozin. nih.gov

Table 2: Excretion Pathways of [14C]Canagliflozin-Derived Radioactivity

Excretion RouteMouse (%)Rat (%)Dog (%)Human (%)
Urine 1.2 - 7.61.2 - 7.61.2 - 7.6~33
Feces MajorMajorMajorMajor
Data reflects the percentage of the administered radioactive dose. nih.gov

Chemical Synthesis and Analytical Characterization of Canagliflozin Glucuronides

Strategies for the Chemical Synthesis of Canagliflozin (B192856) 2-Glucuronide and Other O-Glucuronides for Research Purposes

Glucuronidation is a primary metabolic pathway for many drugs, including canagliflozin, converting them into more water-soluble compounds for excretion. The synthesis of these glucuronide metabolites is essential for their use as analytical standards in metabolic and pharmacokinetic research nih.govhyphadiscovery.com.

The chemical synthesis of O-glucuronides, such as Canagliflozin 2-Glucuronide, is a critical process for obtaining pure analytical standards nih.gov. Classical synthesis methods often involve the coupling of a protected glucuronic acid donor with the aglycone (canagliflozin), followed by a deprotection step. However, the final basic hydrolysis step to remove protecting groups can be challenging, often leading to the formation of unwanted by-products nih.gov.

To overcome these challenges, milder deprotection conditions have been developed. For instance, a two-step protocol involving acetates and methyl ester hydrolysis under mild conditions has been successfully applied to the preparation of glucuronides for phenolic compounds nih.gov. Late-stage chemical synthesis, where the glucuronidation is performed on a complex, fully-formed drug molecule, is another effective strategy. This approach can be scaled up to produce gram quantities of the desired metabolite hyphadiscovery.com. For SGLT2 inhibitors like dapagliflozin, which is structurally related to canagliflozin, regioisomeric glucuronide metabolites have been successfully synthesized to elucidate the structures of metabolites found in human urine researchgate.net. These synthetic strategies provide the necessary reference materials to confirm the identity of metabolites observed in in-vivo studies.

Pharmacokinetic and metabolic studies rely heavily on the use of stable isotope-labeled (SIL) internal standards for accurate quantification of analytes in complex biological matrices researchgate.net. The synthesis of SIL glucuronide metabolites is therefore a crucial aspect of drug development research.

One common strategy involves the synthesis of the parent drug using a labeled precursor, followed by the glucuronidation step. For canagliflozin, a synthesis route for [¹³C₆]-labeled canagliflozin has been developed starting from [¹³C₆]-labeled glucose nih.gov. This labeled parent drug can then be used to generate the corresponding labeled glucuronide metabolite. An alternative approach involves using a labeled glucuronic acid donor in the coupling reaction. For the related compound dapagliflozin, analogues of its glucuronide metabolites containing carbon-13 have been prepared for use as internal standards in the analysis of clinical samples researchgate.netnih.gov. These SIL metabolites are indispensable for robust bioanalytical methods, ensuring high accuracy and precision in quantitative studies.

Advanced Analytical Methodologies for the Quantification of Canagliflozin Glucuronides in Biological Matrices

Accurate measurement of canagliflozin and its glucuronide metabolites in biological fluids like plasma and urine is fundamental to understanding its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity, specificity, and speed researchgate.netnih.gov.

Developing a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection of the analytes. The goal is to achieve a clean separation of canagliflozin and its glucuronide metabolites from endogenous matrix components within a short analysis time nih.govresearchgate.net.

The chromatographic separation is typically performed using a reverse-phase C18 column nih.gov. The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution containing a modifier such as formic acid to ensure good peak shape and ionization efficiency nih.gov. Mass spectrometric detection is commonly carried out using a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in the positive ion mode nih.gov. Quantification is achieved through multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard nih.govresearchgate.net. For instance, a UPLC-MS/MS method identified and quantified three O-glucuronide metabolites of canagliflozin (M5, M7, and M17) in rat plasma nih.govmdpi.com.

Table 1: Example of LC-MS/MS Parameters for Canagliflozin and Metabolite Analysis

ParameterConditionSource
Chromatography Column Waters XBridge BEH C18 (100 × 2.1 mm, 2.5 μm) nih.gov
Mobile Phase 0.1% acetonitrile⁻formic acid (75:15, v/v) nih.gov
Flow Rate 0.7 mL/min nih.gov
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
Detection Multiple Reaction Monitoring (MRM) researchgate.net
MRM Transition (Canagliflozin) m/z 462.00 → 191.10 nih.gov
MRM Transition (O-Glucuronides) m/z 638.10 → 191.10 nih.gov

Effective sample preparation is essential to remove proteins and other interfering substances from biological matrices prior to LC-MS/MS analysis researchgate.net. The choice of technique depends on the analyte's properties and the complexity of the matrix.

Commonly used methods for canagliflozin and its metabolites include:

Protein Precipitation (PP): This is a simple and rapid technique where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins irjms.comau.edu.sy. It is widely used for its convenience irjms.com.

Liquid-Liquid Extraction (LLE): LLE involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. This technique was found to be a preferred methodology for canagliflozin sample pretreatment researchgate.net. For example, tert-butyl methyl ether has been used for the extraction of canagliflozin and its metabolites from rat plasma nih.gov.

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PP and LLE by using a solid sorbent to selectively retain the analyte while interferences are washed away. It is another frequently adopted technique for canagliflozin analysis researchgate.net.

Validation of the analytical method according to regulatory guidelines (e.g., ICH) is mandatory to ensure the reliability of the data from preclinical and clinical studies jneonatalsurg.comijpsr.comresearchgate.net. The key validation parameters include specificity, sensitivity, accuracy, and precision ijpca.org.

Specificity: This ensures that the signal measured is solely from the analyte of interest, without interference from other components in the sample ijpca.org. It is confirmed by analyzing blank plasma samples and checking for any interfering peaks at the retention time of the analytes nih.govijpca.org.

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision ijpca.orgpharmascholars.com. For canagliflozin, methods have been developed with LOQ values as low as 0.037 µg/ml pharmascholars.com.

Accuracy: Accuracy reflects how close the measured concentration is to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and is expressed as the percentage of recovery ijpca.orgpharmascholars.com. Methods for canagliflozin have demonstrated satisfactory recoveries, generally within 98% to 102% pharmascholars.com.

Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the percent relative standard deviation (%RSD) ijpsr.comsmec.ac.in. Validated methods for canagliflozin consistently show %RSD values well within acceptable limits, often below 2% smec.ac.inacs.org.

Table 2: Typical Validation Parameters for Canagliflozin Analytical Methods

Validation ParameterTypical Acceptance CriteriaReported Finding for Canagliflozin MethodsSource
Specificity No interference at analyte retention timeMethod found to be specific nih.govijpca.org
Linearity (r²) ≥ 0.99Linear over specified concentration range ijpsr.comacs.org
Accuracy (% Recovery) 85-115% (or 80-120% for LLOQ)98-102% pharmascholars.com
Precision (% RSD) ≤ 15% (or ≤ 20% for LLOQ)%RSD about 0.66% acs.org
LOD Signal-to-Noise ≥ 30.037 µg/ml pharmascholars.com
LOQ Signal-to-Noise ≥ 100.112 µg/ml pharmascholars.com

Structural Elucidation and Confirmation of Canagliflozin Glucuronides

The definitive identification of this compound, a primary metabolite of Canagliflozin, relies on a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for providing detailed structural information, including molecular weight, elemental composition, and the specific site of glucuronidation.

Initial identification is often achieved through liquid chromatography coupled with mass spectrometry (LC-MS). This technique allows for the separation of the metabolite from the parent drug and other related substances, followed by mass analysis. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to the addition of a glucuronic acid moiety to the Canagliflozin molecule.

For unambiguous structural confirmation, one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide crucial information about the chemical environment of each atom within the molecule. In the case of this compound, key diagnostic signals in the ¹H NMR spectrum would include the anomeric proton of the glucuronic acid moiety. The chemical shift and coupling constant of this proton are indicative of the stereochemistry of the glycosidic bond.

Further confirmation is obtained through 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments establish connectivity between protons and carbons, allowing for the precise assignment of the glucuronidation site. For this compound, HMBC correlations would be expected between the anomeric proton of the glucuronic acid and the carbon atom at the 2-position of the glucose ring of Canagliflozin, confirming the site of attachment.

The collective data from these analytical techniques provide a comprehensive and definitive structural elucidation of this compound.

Table 1: Physicochemical Properties of Canagliflozin and its 2-Glucuronide Metabolite

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
CanagliflozinC₂₄H₂₅FO₅S444.52842133-18-0
This compoundC₃₀H₃₃FO₁₁S620.642648415-15-8

Pharmacological and Biological Assessment of Canagliflozin Glucuronide Metabolites

In Vitro Evaluation of Intrinsic Biological Activity of Canagliflozin (B192856) Glucuronides

Other Receptor or Enzyme Interaction Studies In Vitro

While the parent compound canagliflozin has been studied for its potential to interact with various drug-metabolizing enzymes and transporters, specific in vitro studies focusing on the interaction of its glucuronide metabolites with other receptors or enzymes are not extensively detailed in the scientific literature. nih.gov The primary role of glucuronidation is generally considered a detoxification pathway, converting the parent drug into more water-soluble, inactive compounds that are more easily excreted. nih.gov

Preclinical Toxicological Assessment of Canagliflozin Glucuronide Metabolites

The toxicological potential of drug metabolites is a critical component of preclinical safety evaluation. For canagliflozin's glucuronide metabolites, this has been investigated using computational and preclinical models.

In Silico Predictions of Toxicological Potential of Glucuronides (e.g., M1-2, M1-3)

Computational, or in silico, toxicological assessments have been utilized to predict the potential risks associated with the canagliflozin O-glucuronide metabolites, also designated as M1-2 and M1-3. scielo.brscielo.br These predictive models analyze the chemical structures of the metabolites to estimate their potential for various toxicities.

According to these in silico models, the glucuronide metabolites of canagliflozin, along with the parent drug, were predicted to have no mutagenic, tumorigenic, or cardiotoxic risks. scielo.brscielo.brresearchgate.net The cardiotoxicity evaluation specifically indicated that these metabolites are not expected to interact with the hERG potassium channel, a common target for drug-induced cardiac issues. scielo.brscielo.br

Table 1: In Silico Toxicological Profile of Canagliflozin Glucuronide Metabolites

Toxicological Endpoint Predicted Risk for M1-2 & M1-3 Metabolites
Mutagenicity No risk predicted
Tumorigenicity No risk predicted
Cardiotoxicity (hERG channel interaction) No risk predicted

Data derived from in silico computational models. scielo.brscielo.br

Assessment of Metabolite-Specific Risks in Preclinical Models (e.g., acute rat toxicity, hepatotoxicity potential)

Beyond the general toxicological profile, in silico models have also been used to assess more specific risks, such as acute toxicity and organ-specific toxicity, for the canagliflozin glucuronide metabolites. scielo.brscielo.br

The acute toxicity model, which estimates the lethal dose for 50% of a rat population (LD50), predicted that the O-glucuronide metabolites M1-2 and M1-3 possess concerning toxicity, with estimated LD50 values below 500 mg/kg. scielo.br In terms of organ-specific toxicity, these computational models identified a potential risk of hepatotoxicity for the M1-2 metabolite of canagliflozin. scielo.brscielo.brresearchgate.net

Despite these in silico predictions, it is also noted that the pharmacological inactivity and high water solubility of the M5 and M7 metabolites support the view that glucuronidation serves as a safe detoxification pathway for canagliflozin. nih.gov

Table 2: Predicted Metabolite-Specific Risks from In Silico Models

Metabolite Predicted Acute Rat Toxicity (LD50) Predicted Hepatotoxicity Potential
M1-2 (O-glucuronide) <500 mg/kg (Worrying toxicity) Potential Risk
M1-3 (O-glucuronide) <500 mg/kg (Worrying toxicity) No risk predicted

Data derived from in silico computational models. scielo.brscielo.brresearchgate.net

Table of Compound Names

Compound Name
Canagliflozin
Canagliflozin 2-Glucuronide
M1-2
M1-3
M5

Preclinical Pharmacokinetics and Disposition of Canagliflozin Glucuronides

Absorption, Distribution, Metabolism, and Excretion (ADME) of Glucuronide Metabolites in Animal Models

Following a single oral administration of radiolabeled [14C]canagliflozin to mice and rats, the primary route of elimination for the administered radioactivity was through fecal excretion. nih.gov In bile duct-cannulated (BDC) mice and rats, the majority of the radioactivity was recovered in the bile, indicating significant biliary excretion of canagliflozin (B192856) and its metabolites. nih.gov Urinary excretion of radioactivity was a minor pathway in these animal models, accounting for a small percentage of the total dose. nih.gov

In contrast to humans where direct glucuronidation is the main metabolic pathway, oxidation was the primary route for canagliflozin metabolism in animals. nih.gov Despite this, O-glucuronide metabolites, including M5 and M7 (Canagliflozin 2-Glucuronide), were identified in preclinical species. nih.govmdpi.com While plasma concentrations of M5 and M7 in mice and rats were lower than those observed in humans at the maximum recommended dose, biliary metabolite profiling revealed significant exposure of the liver to these glucuronides in rodents. nih.gov This suggests that while systemic exposure to the glucuronides is lower in these animals, they are formed and undergo significant first-pass elimination through the liver.

In a study using a type 2 diabetic rat model, three O-glucuronide metabolites (M5, M7, and M17) were identified in rat plasma, along with oxidative metabolites. nih.gov This confirms that glucuronidation is a relevant metabolic pathway for canagliflozin in rats, even in a disease state model. nih.gov The study also noted that the pharmacokinetic behavior of canagliflozin and its metabolites could be altered in the diabetic state compared to healthy control rats. mdpi.com

Quantitative Mass Balance Studies of Canagliflozin and its Glucuronides in Preclinical Species

In mice, a significant portion of the administered radioactivity was recovered in the feces. nih.gov There was some exposure to the O-glucuronide metabolites M5 and M7 in mouse urine and feces. fda.gov In rats, fecal excretion was also the primary route of elimination. nih.gov However, in one instance, O-glucuronide metabolites were not detected in rat plasma, which could be attributed to factors like hydrolysis back to the parent compound or the dose used in the study. fda.gov

Following a single oral dose of [14C]canagliflozin, the excretion of radioactivity was primarily in the feces in both animal models and humans. nih.gov In bile duct-cannulated rats and mice, the majority of the dose was excreted in the bile. nih.gov Urinary excretion of the radioactive dose was low in animals, ranging from 1.2% to 7.6%. nih.gov

A significant portion of an administered dose of canagliflozin is excreted in the feces as unchanged drug, a hydroxylated metabolite, and an O-glucuronide metabolite. jnjmedicalconnect.com Approximately 30.5% of a radioactive dose is found in the urine, mainly as O-glucuronide metabolites. jnjmedicalconnect.comtga.gov.au

Plasma Exposure and Excretion Profiles of this compound and Related Glucuronides in Preclinical Models

In preclinical species, unchanged canagliflozin was the major component circulating in the plasma. nih.gov While the O-glucuronide metabolites M5 and M7 (this compound) were present, their plasma concentrations in mice and rats were lower than those found in humans. nih.gov

A study in a type 2 diabetic rat model identified M5, M7, and another O-glucuronide metabolite, M17, in the plasma. nih.gov The concentrations of M5 and M7 were significant enough to be considered main metabolites in this model. nih.gov

The primary metabolic pathways for canagliflozin in preclinical species involve oxidation, with glucuronidation also playing a role. researchgate.net The resulting hydroxylated and glucuronidated metabolites accounted for a substantial portion of the metabolites following a single oral dose of [14C] canagliflozin. researchgate.net

Mechanistic Investigations of Drug Drug Interactions Affecting or Involving Canagliflozin Glucuronide Formation

Impact of UGT Enzyme Modulators on Canagliflozin (B192856) Glucuronidation In Vitro and In Vivo (Preclinical)

Effects of UGT Inducers on Glucuronide Formation

The induction of UGT enzymes can lead to increased metabolism of canagliflozin, resulting in lower plasma concentrations and potentially reduced therapeutic efficacy. uliege.be Preclinical and clinical studies have investigated the impact of UGT inducers on the formation of canagliflozin glucuronides.

In a clinical drug-drug interaction study, co-administration of canagliflozin with rifampin, a potent and broad inducer of several UGT enzymes including UGT1A9 and UGT2B4, resulted in a significant decrease in canagliflozin plasma exposure. nih.govuliege.benih.gov Specifically, canagliflozin's maximum concentration (Cmax) was reduced by 28% and the area under the curve (AUC) decreased by 51%. uliege.benih.gov This was accompanied by a 1.4 to 2.2-fold increase in the ratio of the glucuronide metabolites (M5 and M7) to the parent drug, confirming that the interaction was due to the induction of canagliflozin's glucuronidation. nih.gov

Other potent UGT inducers, such as phenytoin, phenobarbital, and ritonavir, are also expected to decrease canagliflozin exposure. uliege.beeuropa.eu

Table 1: Effect of Rifampin on Canagliflozin and its Glucuronide Metabolites

ParameterChange with Rifampin Co-administrationReference
Canagliflozin Cmax↓ 28% uliege.benih.gov
Canagliflozin AUC↓ 51% uliege.benih.gov
M5 Cmax↑ ~49% fda.gov
M7 Cmax↑ ~23% fda.gov
M7 AUC↓ ~36% fda.gov

Effects of UGT Inhibitors on Glucuronide Formation (e.g., Clotrimazole (B1669251) as a UGT2B4 probe)

Conversely, inhibitors of UGT enzymes can decrease the metabolism of canagliflozin, leading to higher plasma concentrations. Due to the involvement of two different UGT enzymes and the high capacity of the glucuronidation system, clinically significant interactions with UGT inhibitors are generally considered unlikely. jnjmedicalconnect.com However, specific and potent inhibitors have been studied to understand the contribution of individual UGT enzymes to canagliflozin metabolism.

Clotrimazole has been identified as a potent and selective inhibitor of UGT2B4, using the formation of canagliflozin-2-O-glucuronide (C2OG or M5) as a selective probe reaction. researchgate.netnih.gov In human liver microsomes (HLM), clotrimazole demonstrated a strong inhibitory effect on UGT2B4 with an apparent half-maximal inhibitory concentration (IC50) of 11 to 35 nM. researchgate.netnih.gov It showed over 24-fold selectivity for UGT2B4 compared to other evaluated UGT enzymes. researchgate.netnih.gov

Other compounds have also been evaluated for their inhibitory effects. For instance, in vitro studies with human liver microsomes showed that the nonsteroidal anti-inflammatory drugs (NSAIDs) niflumic acid and diclofenac, as well as the sulfonylurea glimepiride, can inhibit the formation of the M7 metabolite. jnjmedicalconnect.com Glimepiride was the most potent among the tested sulfonylureas, with an IC50 value of 88 μM for M7 formation. jnjmedicalconnect.com

Interestingly, some compounds previously identified as selective inhibitors of other UGTs have been found to also inhibit UGT2B4. For example, 16α- and 16β-phenyllongifolol, once considered selective UGT2B7 inhibitors, were found to be nearly equipotent inhibitors of UGT2B4. researchgate.netnih.gov

Table 2: In Vitro Inhibition of Canagliflozin Glucuronidation

InhibitorTarget Enzyme/MetaboliteSystemIC50 ValueReference
ClotrimazoleUGT2B4 (C2OG formation)Human Liver Microsomes11-35 nM researchgate.netnih.gov
GlimepirideM7 formationHuman Liver Microsomes88 μM jnjmedicalconnect.com
ChlorpropamideM7 formationHuman Liver Microsomes>500 μM jnjmedicalconnect.com
GliclazideM7 formationHuman Liver Microsomes>500 μM jnjmedicalconnect.com

Role of Transporters in the Disposition of Canagliflozin Glucuronides (In Vitro/Preclinical)

In addition to metabolism, drug transporters play a crucial role in the disposition of canagliflozin and its glucuronide metabolites. researchgate.net

Efflux Transporter Interactions (e.g., P-glycoprotein, MRP2, BCRP)

In vitro studies have demonstrated that canagliflozin is a substrate for several efflux transporters, including P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.netnih.gov These transporters are involved in pumping substances out of cells, which can affect the absorption and elimination of drugs.

Canagliflozin itself is a weak inhibitor of P-gp and MRP2. jnjmedicalconnect.comresearchgate.net The IC50 values for the inhibition of P-gp and MRP2 by canagliflozin were determined to be 19.3 μM and 21.5 μM, respectively. nih.govresearchgate.net While canagliflozin is a substrate of BCRP, it did not show significant inhibition of this transporter in vitro. nih.goveuropa.eueuropa.eu

The interaction with these efflux transporters is complex. For example, co-administration of sorafenib, which is also a substrate and inhibitor of P-gp, BCRP, and MRP, led to a significant increase in the systemic exposure of canagliflozin in rats. nih.govmdpi.com The Cmax and AUC of canagliflozin increased by 32.8% and 37.7%, respectively, suggesting that competition for these efflux transporters can alter the pharmacokinetics of canagliflozin. nih.gov

Similarly, cyclosporine A, a potent inhibitor of P-gp and MRP2, has been shown to inhibit the efflux of canagliflozin in vitro. nih.gov However, the clinical relevance of these interactions for the glucuronide metabolites specifically is an area of ongoing investigation. It is known that drug conjugates are often substrates for MRPs, suggesting a potential role for these transporters in the elimination of canagliflozin glucuronides. mdpi.com

Uptake Transporter Interactions (e.g., OATPs, OATs, OCTs)

In contrast to its interactions with efflux transporters, in vitro studies have shown that canagliflozin is not a substrate for major uptake transporters, including Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), Organic Anion Transporters (OAT1, OAT3), and Organic Cation Transporters (OCT1, OCT2). nih.govresearchgate.net This suggests that these uptake transporters are unlikely to play a significant role in the disposition of the parent drug, canagliflozin. nih.gov

While the direct interaction of canagliflozin's glucuronide metabolites with these uptake transporters has not been as extensively detailed in the provided context, it is known that drug conjugates can be substrates for OATs. mdpi.com The cooperation between basolateral uptake transporters like OATs and apical efflux transporters like MRPs can facilitate the renal elimination of conjugated compounds. mdpi.com

Contribution of Glucuronide Metabolites to the Overall Preclinical Pharmacological Profile of Canagliflozin

Assessment of Metabolite Contribution to Parent Drug Activity in Preclinical Settings

In humans, the metabolism of canagliflozin (B192856) is dominated by O-glucuronidation, leading to the formation of two principal metabolites, designated as M5 and M7. nih.govtga.gov.auresearchgate.netnih.goveuropa.euresearchgate.netdrugbank.com The metabolite M5 has been identified as Canagliflozin 2-Glucuronide (also referred to as Canagliflozin-2'-O-glucuronide or C2OG), and its formation is catalyzed by the enzyme UDP-glucuronosyltransferase 2B4 (UGT2B4). nih.govtga.gov.aunih.goveuropa.eunih.gov The other major metabolite, M7, is formed by UGT1A9. nih.govtga.gov.aunih.goveuropa.eunih.gov

Preclinical in vitro studies have been conducted to determine the pharmacological activity of these metabolites, particularly their ability to inhibit SGLT2, the primary target of canagliflozin. These assessments are crucial to understand whether the metabolites contribute to the therapeutic effects or potential off-target activities of the parent compound.

Research findings from regulatory documents and published studies consistently demonstrate that both this compound (M5) and the M7 metabolite are pharmacologically inactive. tga.gov.auresearchgate.netnih.govresearchgate.netscielo.br Their inhibitory potency against SGLT2 is significantly lower than that of the parent drug, canagliflozin.

An Australian public assessment report highlights that the M5 and M7 metabolites are poor inhibitors of SGLT2, being approximately 800 times less potent than canagliflozin. tga.gov.au More specific data from a U.S. Food and Drug Administration (FDA) review provides the half-maximal inhibitory concentrations (IC50) for canagliflozin and its metabolites against human SGLT2 (hSGLT2) and human SGLT1 (hSGLT1). fda.gov

As detailed in the table below, the IC50 value for canagliflozin against hSGLT2 is 4.2 nM. In stark contrast, the IC50 for this compound (M5) is 1014 nM, and for the M7 metabolite, it is 7600 nM. fda.gov This more than 240-fold and 1800-fold decrease in potency for M5 and M7, respectively, confirms their minimal contribution to SGLT2 inhibition in vivo.

CompoundhSGLT2 IC50 (nM)hSGLT1 IC50 (nM)
Canagliflozin4.2663
This compound (M5)1014> 5000
Metabolite M77600> 10000

Implications of Metabolite Inactivity for Canagliflozin's Preclinical Pharmacodynamics

This clear distinction between an active parent drug and inactive metabolites simplifies the interpretation of preclinical and clinical data. The pharmacodynamic effects of canagliflozin can be directly correlated with its own concentration in the plasma and at the site of action, without the confounding influence of active metabolites.

Furthermore, the glucuronidation of canagliflozin into inactive compounds is considered a detoxification pathway. researchgate.net This metabolic process converts the pharmacologically active parent drug into more water-soluble and inactive forms that can be readily excreted from the body. researchgate.net This efficient clearance mechanism, without the generation of active metabolites, contributes to a predictable and manageable pharmacological profile.

Future Directions in Canagliflozin Glucuronide Research

Advancements in High-Throughput Screening for Glucuronide-Forming Enzymes

The development of robust high-throughput screening (HTS) assays for UGT enzymes is a critical area of advancement. nih.gov These assays are essential for rapidly profiling the glucuronidation of new drug candidates and understanding their potential for drug-drug interactions. nih.gov Historically, HTS for UGTs has lagged behind that of other metabolic enzymes like cytochrome P450s due to challenges such as the instability of UGT enzymes, lower expression levels, and broad substrate specificity. oup.com

Recent progress has focused on creating more efficient and reliable HTS platforms. Fluorescence-based assays, for instance, have been developed for specific UGT isoforms like UGT1A1 and UGT1A6. nih.govnih.gov These assays often utilize a pro-fluorescent substrate that, upon glucuronidation, produces a highly fluorescent product, allowing for real-time monitoring of enzyme activity. nih.govresearchgate.net For example, a fluorescence-based HTS assay for UGT1A1 has been developed using a fluorescent substrate in the presence of polymeric micelles, which act as stabilizers and block non-specific interactions. nih.gov Another approach for UGT1A6 involves monitoring the increased fluorescence of 1-naphthol (B170400) as it is glucuronidated. nih.gov

Mass spectrometry-based HTS methods are also gaining prominence. These methods offer high sensitivity and specificity and can be used to screen for the activity of a broader range of UGTs. tandfonline.com A multi-well plate assay has been developed to measure the glucuronidation rate of 7-hydroxy-4-trifluoromethylcoumarin (HFC), which is suitable for fast activity screenings of several UGT isoforms. tandfonline.com

Future advancements in HTS for glucuronide-forming enzymes will likely involve the integration of automation and miniaturization to increase throughput and reduce costs. mdpi.com The development of universal or broadly applicable substrate assays that can be used across multiple UGT isoforms remains a key goal. mdpi.com

Table 1: Examples of High-Throughput Screening Assays for UGT Enzymes

Assay TypeUGT Isoform(s)PrincipleKey Features
Fluorescence-Based UGT1A1Formation of a fluorescent product from a non-fluorescent substrate. nih.govUtilizes polymeric micelles to stabilize the enzyme and reduce non-specific interactions. nih.gov
Fluorescence-Based UGT1A6Increased fluorescence upon glucuronidation of 1-naphthol. nih.govresearchgate.netAllows for real-time monitoring of the reaction. nih.gov
Mass Spectrometry-Based UGTs 1A6, 1A7, 1A10, 2A1Quantitative measurement of the glucuronidated product of 7-hydroxy-4-trifluoromethylcoumarin (HFC). tandfonline.comSuitable for fast activity screening of multiple UGT isoforms. tandfonline.com

Exploration of Novel Analytical Techniques for Metabolite Profiling

The accurate identification and characterization of metabolites are fundamental to drug development. For glucuronide metabolites like Canagliflozin (B192856) 2-Glucuronide, which can be present at low levels in complex biological matrices, advanced analytical techniques are indispensable. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of metabolite profiling. nih.gov However, recent innovations are pushing the boundaries of detection and structural elucidation. State-of-the-art tribrid high-resolution mass spectrometry (HRMS) systems offer enhanced sensitivity and the ability to perform in-depth MSn scans, which provide detailed fragmentation data for structural confirmation. nih.govacs.org

A significant challenge in metabolite analysis is distinguishing metabolites from background noise. nih.gov Advanced data acquisition techniques, such as automatic background exclusion and deep-scan approaches, are being employed to improve the efficiency and coverage of metabolite detection. nih.gov Furthermore, novel fragmentation techniques are providing more definitive structural information. Electron-activated dissociation (EAD) is an emerging technology that can provide unique fragmentation patterns compared to traditional collision-induced dissociation (CID). sciex.comnih.gov EAD is particularly useful for labile conjugates like glucuronides, as it can break stable bonds within the parent drug molecule while preserving the weaker conjugation bond, allowing for more precise localization of the glucuronidation site. sciex.comnih.gov

Ion mobility spectrometry-mass spectrometry (IMS-MS) is another powerful tool for separating and identifying isomeric metabolites. researchgate.net This technique separates ions based on their size, shape, and charge, which can differentiate between glucuronides formed at different positions on a molecule. researchgate.net

Future directions in this area include the development of more sophisticated data processing workflows that can automatically identify and characterize metabolites from large and complex datasets. researchgate.net The integration of chemical isotope labeling with dual-filtering strategies is also a promising approach for the comprehensive profiling of urinary glucuronide conjugates. acs.org

Table 2: Novel Analytical Techniques for Glucuronide Metabolite Profiling

TechniquePrincipleApplication in Glucuronide Analysis
Tribrid High-Resolution Mass Spectrometry (HRMS) Combines multiple mass analyzers for in-depth MSn fragmentation. nih.govacs.orgProvides detailed structural information for confident metabolite identification. nih.gov
Electron-Activated Dissociation (EAD) An alternative fragmentation technique that produces unique fragmentation patterns. sciex.comnih.govPrecisely localizes the site of glucuronidation by preserving labile conjugation bonds. sciex.comnih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size, shape, and charge. researchgate.netDifferentiates between isomeric glucuronide metabolites. researchgate.net
Chemical Isotope Labeling Introduces a stable isotope tag to metabolites for easier detection. acs.orgEnhances the detection and profiling of glucuronides in complex biological samples. acs.org

Deeper Mechanistic Understanding of Glucuronide Disposition and Interaction in Preclinical Models

Future preclinical research should focus more specifically on the disposition of the glucuronide metabolites themselves. This includes investigating the role of drug transporters in their distribution and elimination. While canagliflozin itself is a substrate for transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), the interaction of its glucuronide metabolites with these and other transporters, such as multidrug resistance-associated proteins (MRPs), warrants further investigation. nih.gov

Studies using bile duct-cannulated animal models have shown that a majority of radioactivity from [14C]canagliflozin is excreted in the bile in rodents, suggesting significant hepatic clearance and potential for enterohepatic circulation. researchgate.net While enterohepatic circulation of canagliflozin itself is considered negligible, the role of this process in the disposition of its glucuronide metabolites could be explored further. tga.gov.au

Moreover, a deeper understanding of the species differences in canagliflozin metabolism is important for the translation of preclinical findings to humans. In animals, oxidation is a more prominent metabolic pathway compared to the direct glucuronidation seen in humans. researchgate.net Further studies could explore the underlying enzymatic and transport mechanisms responsible for these differences.

Development of Predictive Models for Glucuronide Formation and Activity

The ability to predict the extent of glucuronidation and the potential activity of the resulting metabolites early in the drug discovery process is highly valuable. annualreviews.org In silico models are emerging as powerful tools to achieve this, offering a faster and more cost-effective alternative to extensive in vitro experimentation. annualreviews.orgnih.gov

Various computational approaches are being developed to predict UGT-mediated metabolism. These range from simple heuristic models based on the statistical probability of different functional groups being glucuronidated, to more complex machine learning and graph neural network models. nih.govnih.gov For example, the XenoSite prediction model has shown high accuracy in predicting sites of glucuronidation. nih.gov More recent models, such as Meta-UGT, utilize a combination of machine learning and graph neural networks to predict both whether a molecule will be a UGT substrate and the specific site of metabolism. nih.gov

These predictive models are built using large databases of known UGT substrates and their sites of metabolism. oup.comacs.org They consider a variety of molecular descriptors, including atomic reactivity, bonding strength, and physicochemical properties, to make their predictions. oup.com The development of more comprehensive and curated databases will be crucial for improving the accuracy and applicability of these models.

Future research in this area will focus on refining these predictive models to provide not just qualitative but also quantitative predictions of glucuronidation kinetics. nih.gov Integrating data from in vitro assays with in silico predictions will be key to building more robust and reliable models. The ultimate goal is to develop models that can accurately predict the in vivo pharmacokinetic impact of glucuronidation for new drug candidates, thereby aiding in the selection and optimization of compounds with favorable metabolic profiles.

Q & A

Q. What analytical methods are recommended for quantifying Canagliflozin 2-Glucuronide in pharmacokinetic studies?

Answer: High-performance liquid chromatography (HPLC) coupled with Analytical Quality by Design (AQbD) principles is widely used. The AQbD approach involves systematic optimization of critical method parameters (e.g., mobile phase pH, flow rate) using factorial experimental designs (e.g., central composite design). This ensures robustness and reproducibility. For example, a validated HPLC method for canagliflozin and metformin in fixed-dose formulations achieved separation by optimizing pKa differences, with forced degradation studies confirming stability-indicating properties .

Q. What in vivo models are suitable for studying this compound’s nephroprotective effects?

Answer: Rat models with adenine-induced chronic kidney disease (CKD) are commonly employed. These models evaluate physiological parameters (e.g., serum creatinine, urea) and histological changes. For instance, canagliflozin treatment in adenine-fed rats improved renal outcomes, with statistical significance assessed via one-way ANOVA and Bonferroni’s post-hoc tests (α = 0.05) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

Answer: Detailed documentation of experimental protocols is critical. Include parameters such as dose administration routes, plasma sampling intervals, and analytical conditions. Data should be reported as mean ± SEM and analyzed using standardized statistical tools (e.g., GraphPad Prism). Transparency in methodology allows independent replication .

Advanced Research Questions

Q. How can chromatographic conditions be optimized for quantifying this compound in complex biological matrices?

Answer: Use response surface methodology (RSM) within AQbD frameworks. For example, central composite design can identify interactions between variables (e.g., column temperature, gradient time) and generate a method operable design region (MODR) . Contour plots derived from RSM predict optimal conditions, validated experimentally to ensure robustness across laboratories .

Q. How should researchers address contradictory findings on this compound’s nephroprotective effects across preclinical and clinical studies?

Answer: Conduct a cross-study analysis comparing variables such as:

  • Model systems (e.g., rat CKD vs. human diabetic kidney disease).
  • Dosage regimens (e.g., 10 mg/kg in rats vs. 100–300 mg/day in humans).
  • Statistical power (e.g., sample size, confidence intervals). For example, rat studies showed improved renal outcomes , while clinical data reported variable amputation risks (HR = 0.75–1.01) . Differences in species-specific metabolism and study design must be critically evaluated.

Q. What methodological strategies are recommended for designing stability-indicating assays for this compound?

Answer: Perform forced degradation studies under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis) to identify degradation products. Use HPLC with photodiode array detection to resolve parent compounds from degradants. Stability data should be analyzed using ICH Q1A/Q2B guidelines to validate method specificity and robustness .

Q. How can researchers mitigate bias when interpreting conflicting data on this compound’s metabolic pathways?

Answer: Apply blinded analysis during data interpretation and use triangulation by combining multiple assays (e.g., LC-MS, microsomal incubations). For glucuronidation studies, validate findings using recombinant UGT isoforms and compare kinetic parameters (e.g., Vmax, Km) across models. Transparently report limitations, such as interspecies variability in enzyme activity .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Answer: Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. For multi-group comparisons, apply mixed-effects ANOVA to account for repeated measurements. Ensure α-error control via corrections like Bonferroni’s for multiple comparisons .

Q. How should researchers structure discussion sections to address discrepancies between their findings and prior literature?

Answer: Frame discrepancies as opportunities to refine hypotheses. Compare study designs (e.g., sample size, controls) and contextualize results within existing mechanistic frameworks. For example, if adenine-induced rat data conflict with clinical outcomes , discuss differences in oxidative stress pathways or drug bioavailability .

Methodological Best Practices

Q. What criteria should guide the selection of secondary data sources for meta-analyses on this compound?

Answer: Prioritize datasets with:

  • Clinical granularity (e.g., EHRs with renal function metrics).
  • Longitudinal follow-up to assess long-term safety.
  • Transparent confounding adjustment (e.g., propensity scoring).
    Linkage of claims data and laboratory records can enhance validity .

Q. How can AQbD principles improve regulatory compliance in analytical method development?

Answer: AQbD aligns with FDA/ICH Q8–Q11 guidelines by defining MODRs, which allow flexibility in method parameters without revalidation. Document risk assessments (e.g., Ishikawa diagrams) and control strategies (e.g., in-process checks) to meet quality standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.